molecular formula C15H15N5O3S B2959361 3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide CAS No. 1190755-36-2

3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide

カタログ番号: B2959361
CAS番号: 1190755-36-2
分子量: 345.38
InChIキー: DLNDFDDAGSAVHX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide is a novel synthetic benzodiazepine derivative designed for advanced pharmaceutical and biochemical research. This compound is of significant interest in medicinal chemistry for the development of potential antiarrhythmic agents. Based on its structural core, which is similar to other documented 1,5-benzodiazepine derivatives, this molecule is investigated for its potential Class III antiarrhythmic properties . Such compounds are known to work by selectively prolonging the myocardial action potential duration (APD) without significantly depressing the maximum velocity of the upstroke (Vmax), a mechanism that is crucial for controlling reentrant arrhythmias and preventing ventricular fibrillation . The molecular structure integrates a 1,5-benzodiazepine-2,4-dione scaffold, a motif present in compounds with demonstrated biological activity, linked via a propanamide chain to a 5-methyl-1,3,4-thiadiazol-2-yl group . The thiadiazole moiety is a privileged structure in drug discovery, known to contribute to various pharmacological activities and potentially enhancing the molecule's binding affinity and metabolic stability. Researchers can utilize this compound in lead optimization studies, structure-activity relationship (SAR) investigations, and for in vitro assays to evaluate its electrophysiological effects on cardiac ion channels. It is supplied as a high-purity material strictly for research applications in laboratory settings. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

特性

IUPAC Name

3-(2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O3S/c1-8-19-20-15(24-8)18-12(21)7-6-11-14(23)16-10-5-3-2-4-9(10)13(22)17-11/h2-5,11H,6-7H2,1H3,(H,16,23)(H,17,22)(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLNDFDDAGSAVHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CCC2C(=O)NC3=CC=CC=C3C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide is a derivative of the benzodiazepine class known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H22N4O5SC_{20}H_{22}N_{4}O_{5}S, with a molecular weight of approximately 430.5 g/mol. The structure features a benzodiazepine core which is critical for its biological interactions.

PropertyValue
Molecular FormulaC20H22N4O5S
Molecular Weight430.5 g/mol
CAS Number1190755-23-7

The benzodiazepine moiety is known to interact with GABA_A receptors in the central nervous system (CNS), enhancing the inhibitory effects of GABA neurotransmission. This interaction is crucial for the anxiolytic and anticonvulsant properties typically associated with benzodiazepines .

Anticonvulsant Activity

Research has shown that compounds with similar structures exhibit significant anticonvulsant properties. For instance, studies on substituted benzodiazepines indicate that modifications at specific positions can enhance their efficacy against seizures . The presence of the thiadiazole moiety in this compound may contribute to its anticonvulsant effects by modulating ion channels or neurotransmitter systems.

Anticancer Properties

Recent investigations into related benzodiazepines have revealed promising anticancer activity. For example, compounds derived from the benzodiazepine scaffold have demonstrated cytotoxic effects against various cancer cell lines such as MCF-7 and HCT-116, with IC50 values indicating potent activity . The structural features that enhance this activity include the presence of electron-withdrawing groups and specific substitutions that increase lipophilicity and receptor binding affinity.

Antimicrobial Activity

The thiadiazole component has been associated with antimicrobial properties in several studies. Compounds containing thiadiazole rings have shown effectiveness against various bacterial strains, suggesting that this compound may possess similar activity . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Studies and Research Findings

  • Anticonvulsant Study : A study focusing on 1,4-benzodiazepines highlighted that specific substitutions could significantly enhance their binding affinity to GABA_A receptors and improve anticonvulsant efficacy. Compounds with bulky groups at certain positions showed increased potency compared to their unsubstituted counterparts .
  • Cytotoxicity Assessment : In a comparative study of benzodiazepine derivatives, one compound exhibited an IC50 value of 16.19 μM against HCT-116 cells. This indicates that structural modifications can lead to significant improvements in anticancer activity .
  • Antimicrobial Evaluation : A series of thiadiazole derivatives were evaluated for their antimicrobial properties, showing effectiveness against Gram-positive and Gram-negative bacteria. The incorporation of the thiadiazole ring is believed to enhance membrane permeability and disrupt cellular functions .

類似化合物との比較

Key Observations:

Thiadiazole vs. Pyrazole Substituents : The target compound’s 1,3,4-thiadiazole group confers greater electron-withdrawing effects compared to the pyrazole in ’s analog. This may reduce metabolic oxidation, improving half-life .

Synthesis Complexity : Thiadiazole-containing compounds (e.g., ) often require harsh conditions (e.g., CS2/KOH reflux), whereas pyrazole derivatives () may form under milder protocols .

Physicochemical and Pharmacokinetic Profiles

Table 2: Inferred Property Comparisons

Property Target Compound Analog Thiazole Derivatives
Solubility Moderate (amide linker balances hydrophilicity) Lower (lipophilic isopropyl-pyrazole) Variable (depends on oxadiazole/thiazole ratio)
Metabolic Stability High (thiadiazole resists CYP450 oxidation) Moderate (pyrazole prone to oxidation) High (sulfur groups stabilize)
Bioactivity Likely enzyme inhibition (e.g., kinase or protease) Potential CNS modulation Antimicrobial/antifungal

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。